Lanthiopeptin

Description

Propriétés

IUPAC Name |

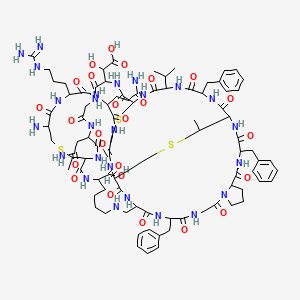

44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDWKBINWOWJNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H125N25O25S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2041.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis of Lanthiopeptin

Genetic Basis of Lanthiopeptin Biosynthesis

The genetic blueprint for this compound production is housed within a biosynthetic gene cluster (BGC). wikipedia.orgnih.gov These clusters contain all the necessary genes for the synthesis of the precursor peptide, its subsequent modification, and in many cases, transport and immunity. nih.govannualreviews.org

Identification and Characterization of the cin Biosynthetic Gene Cluster

The biosynthesis of cinnamycin (B74467) (this compound) is directed by the cin biosynthetic gene cluster. wikipedia.orgresearchgate.net Genetic studies have identified several key genes within this cluster that are crucial for the production of the final molecule. wikipedia.org The core genes involved are cinA, cinM, cinX, and cinorf7. wikipedia.org The organization of these genes within the cluster allows for the coordinated expression and function of the biosynthetic machinery. wikipedia.orgasm.org

| Gene | Function |

| cinA | Encodes the precursor peptide. wikipedia.org |

| cinM | Encodes the bifunctional enzyme responsible for dehydration and cyclization. wikipedia.org |

| cinX | Encodes a hydroxylase that modifies an aspartate residue. wikipedia.orgresearchgate.net |

| cinorf7 | Implicated in the formation of the lysinoalanine bridge. wikipedia.orgresearchgate.net |

Role of the Precursor Peptide (CinA) and Leader Sequence

The initial product of ribosomal synthesis is the precursor peptide, encoded by the cinA gene. wikipedia.org This peptide, often referred to as a prepeptide, consists of two distinct regions: an N-terminal leader peptide and a C-terminal core peptide (or propeptide). asm.orgwikipedia.orgacs.org The core peptide is the portion that undergoes extensive post-translational modifications to become the final this compound molecule. wikipedia.orgnih.gov

The leader peptide, which for cinnamycin is 59 amino acids long, plays a critical role in the biosynthetic process. wikipedia.org It acts as a recognition signal, guiding the modifying enzymes to the core peptide. nih.govnih.gov This ensures that the modifications occur specifically on the intended substrate. nih.gov The leader peptide is essential for the function of some of the biosynthetic enzymes, such as CinM. researchgate.net After the modifications are complete, the leader peptide is proteolytically cleaved to release the mature this compound. wikipedia.org

Enzymology of this compound Maturation

The transformation of the linear precursor peptide into the complex, polycyclic structure of this compound is orchestrated by a series of specialized enzymes. nih.govresearchgate.net These enzymes catalyze the key chemical reactions that define the lanthipeptide class of natural products. nih.gov

LanM (CinM) Enzyme: Dehydration and Cyclization Activities

In the biosynthesis of this compound, a single bifunctional enzyme, CinM (a member of the LanM family of enzymes), is responsible for two critical steps: the dehydration of specific amino acid residues and the subsequent cyclization to form thioether bridges. wikipedia.orgresearchgate.netnih.gov This dual functionality is a hallmark of Class II lanthipeptide biosynthesis. wikipedia.orgnih.gov

The first modification step catalyzed by CinM is the dehydration of serine (Ser) and threonine (Thr) residues within the core peptide. wikipedia.orgresearchgate.net This process converts these hydroxyamino acids into their unsaturated counterparts, dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. wikipedia.orgnih.gov For Class II LanM enzymes, this dehydration is an ATP-dependent process. researchgate.net The proposed mechanism involves the phosphorylation of the serine and threonine hydroxyl groups, followed by the elimination of the resulting phosphate (B84403) group to generate the dehydroamino acids. researchgate.netacs.org

Following the formation of Dha and Dhb, the second key reaction catalyzed by the cyclase domain of CinM is the intramolecular cyclization. wikipedia.orgresearchgate.net This occurs through a Michael-type addition reaction, where the thiol groups of nearby cysteine (Cys) residues attack the double bonds of the newly formed dehydroamino acids. asm.orgwikipedia.orgresearchgate.net This nucleophilic attack results in the formation of the characteristic lanthionine (B1674491) (from Cys and Dha) and methyllanthionine (from Cys and Dhb) thioether cross-links that define the polycyclic structure of this compound. wikipedia.orgnih.gov The stereoselectivity of this addition is crucial for the final three-dimensional structure and biological activity of the molecule. asm.org

Auxiliary Modifying Enzymes (e.g., CinX, Cinorf7) and Their Catalytic Roles

Hydroxylation of Aspartate Residues

Regulation of this compound Biosynthesis

The production of lanthiopeptins, like many other lantibiotics, is often a regulated process. The biosynthesis can be growth-phase-dependent, indicating a complex regulatory network controlling the expression of the biosynthetic genes. oup.com In many lantibiotic systems, a two-component signal transduction system, consisting of a histidine kinase and a response regulator, is responsible for sensing environmental cues and modulating gene expression accordingly. oup.com

For instance, the biosynthesis of the well-characterized lantibiotic nisin is autoregulated. nih.gov The mature nisin peptide acts as an signaling molecule, binding to a membrane-bound histidine kinase (NisK). This binding event triggers a phosphorylation cascade that ultimately activates a response regulator (NisR), which in turn promotes the transcription of the nisin biosynthetic genes. nih.gov While the specific regulatory mechanisms for this compound biosynthesis are not as extensively detailed, it is likely that similar regulatory strategies are employed to control its production in response to cellular and environmental conditions.

Engineered Biosynthesis and Pathway Manipulation for this compound Analogs

The modular nature of lanthipeptide biosynthesis provides a powerful platform for generating novel analogs through engineered biosynthesis and pathway manipulation. By modifying the precursor peptide sequence or altering the biosynthetic machinery, it is possible to create lanthiopeptins with altered structures and potentially improved or novel biological activities. researchgate.netresearchgate.net

One approach involves site-directed mutagenesis of the precursor peptide gene (lanA). researchgate.net This can be used to substitute amino acids, which can lead to changes in the ring topology, stability, and target interaction of the resulting this compound analog. Furthermore, the introduction or removal of modification sites, such as serine or threonine residues, can alter the pattern of dehydration and cyclization.

Another strategy focuses on manipulating the modifying enzymes themselves. For example, the substrate specificity of the lanthionine synthetases (LanM enzymes) or the auxiliary modifying enzymes like CinX can be engineered to accept different substrates or perform alternative chemical transformations. researchgate.net This could lead to the incorporation of non-proteinogenic amino acids or the introduction of novel post-translational modifications. The combination of precursor peptide engineering and enzyme engineering offers a vast potential for creating a diverse library of this compound analogs for therapeutic development. researchgate.net

Heterologous Expression Systems for Lanthipeptide Production

Heterologous expression systems are invaluable tools for the production, characterization, and engineering of lanthipeptides. researchgate.netfrontiersin.org Escherichia coli is a commonly used and well-characterized host for this purpose due to its fast growth, genetic tractability, and established fermentation technologies. researchgate.netacs.org Successful heterologous production of lanthipeptides in E. coli typically involves co-expressing the precursor peptide gene with the necessary modification enzymes. researchgate.netfrontiersin.org

Several strategies have been developed to optimize lanthipeptide production in E. coli. These include the use of strong, inducible promoters to control the expression of the biosynthetic genes, and the construction of polycistronic vectors that contain all the required genes in a single plasmid. researchgate.netfrontiersin.org In some cases, expressing the precursor peptide and the modifying enzymes on separate plasmids has also proven effective. frontiersin.org

While E. coli has been successful for many lanthipeptides, particularly those from class II, other hosts like Bacillus subtilis are also being explored, especially for lanthipeptides from Gram-positive bacteria. acs.org B. subtilis offers advantages such as being generally recognized as safe (GRAS) and having a high capacity for protein secretion. acs.org The development of robust heterologous expression systems is crucial for overcoming the often low yields of lanthipeptides from their native producers and for facilitating the discovery and engineering of novel analogs through genome mining efforts. acs.orgrsc.org

Site-Directed Mutagenesis and Combinatorial Biosynthesis for Structure-Activity Relationship Studies

The gene-encoded nature of lanthiopeptins, as with all Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs), makes them exceptionally amenable to bioengineering through genetic manipulation. acs.orgnih.gov Techniques such as site-directed mutagenesis and combinatorial biosynthesis are powerful tools for generating novel this compound analogs. nih.govnih.gov These approaches allow for precise alterations to the precursor peptide, enabling detailed investigations into the structure-activity relationships (SAR) that govern the molecule's biological function. patsnap.com

Site-directed mutagenesis involves introducing specific, targeted changes—such as substitutions, insertions, or deletions—to the nucleotide sequence of the gene encoding the precursor peptide (e.g., cinA for cinnamycin/lanthiopeptin). patsnap.comresearchgate.net This allows researchers to systematically replace amino acids in both the leader and core regions of the peptide. acs.orgcore.ac.uk By analyzing the resulting analogs, scientists can determine the role of individual amino acid residues in post-translational modification, structural integrity, and biological activity. patsnap.com For instance, mutagenesis studies on the lanthipeptide nisin have shown that specific conserved residues in the leader peptide are critical for the maturation process and interaction with biosynthetic enzymes, while mutations in the core peptide can drastically alter antimicrobial potency. core.ac.uk

Combinatorial biosynthesis expands on this by combining biosynthetic enzymes from different pathways or utilizing enzymes known for their promiscuity to create a diverse library of new-to-nature compounds. nih.govrsc.org This strategy holds the potential to generate this compound variants with enhanced stability, novel activities, or improved therapeutic profiles. nih.gov While challenging due to the specificity of many modification enzymes for their native precursor peptides, various engineering strategies are being developed to overcome these limitations. rsc.org

SAR studies on the this compound group, which includes the closely related compounds cinnamycin and duramycin (B1576892), have yielded critical insights. rsc.org Research has identified specific structural motifs that are essential for their bioactivity. A key finding from such studies is that the lysinoalanine residue within the cinnamycin (this compound) structure is crucial for its antiviral activity. rsc.org The ability to separate different biological activities through minor sequence changes has also been demonstrated in other lanthipeptides, highlighting the precision that SAR studies can afford. rsc.org

The data derived from these engineering efforts are fundamental to the rational design of new lanthiopeptides. By understanding which structural components are indispensable for a desired activity and which can be modified, it becomes possible to tailor these molecules for specific therapeutic applications. annualreviews.org

Research Findings from Mutagenesis Studies

The table below summarizes key findings from mutagenesis and SAR studies on lanthiopeptins and related compounds, illustrating the impact of specific amino acid residues on biological function.

| Compound Studied | Target Residue/Region | Type of Modification | Observed Effect on Activity/Biosynthesis | Reference |

| Cinnamycin (this compound) | Lysinoalanine | Not specified (structural feature analysis) | Determined to be crucial for antiviral activity. | rsc.org |

| Nisin | Phe-18, Leu-16, Asp-15 (Leader Peptide) | Site-directed substitution | Blocked secretion and maturation of the peptide, suggesting this region is a key recognition site for biosynthetic machinery. | core.ac.uk |

| Nisin | Arg-1, Ala-4 (Leader Peptide) | Site-directed substitution | Affected the processing and cleavage of the leader sequence, resulting in the accumulation of inactive precursor. | core.ac.uk |

| Divamide A | Not specified (Core Peptide) | Minor amino acid sequence changes | Resulted in the separation of cytotoxic and antiviral effects. | rsc.org |

Molecular Mechanism of Action of Lanthiopeptin

Primary Molecular Targets and Binding Specificity

The primary molecular target of lanthiopeptin is the phospholipid phosphatidylethanolamine (B1630911) (PE), a major component of many bacterial and mammalian cell membranes. wikipedia.orgagscientific.comcaymanchem.comsigmaaldrich.comtoku-e.comrsc.orgacs.orgebi.ac.uk This interaction is highly specific, with this compound forming a stable 1:1 equimolar complex with PE. wikipedia.orgcaymanchem.comebi.ac.uk

Interaction with Phosphatidylethanolamine (PE) in Biological Membranes

This compound's remarkable specificity for PE is attributed to the unique structural features of both the peptide and the lipid. wikipedia.orgresearchgate.net The peptide possesses a well-defined binding pocket formed by its four cyclization events, which perfectly accommodates the primary ammonium (B1175870) group of the PE headgroup. wikipedia.orgresearchgate.net This recognition is so precise that it cannot accommodate larger headgroups like that of phosphatidylcholine. wikipedia.org

Molecular dynamics simulations and NMR studies have elucidated the key interactions driving this binding. wikipedia.orgresearchgate.netnih.gov An extensive hydrogen-bonding network is formed between the three hydrogen atoms of the primary ammonium group of PE and the backbone carbonyl groups of specific amino acid residues within the this compound structure, namely Phe7 and Val13. wikipedia.orgresearchgate.net Furthermore, a previously uncharacterized phosphate-binding site, involving the backbone of residues Phe10, Abu11 (α-aminobutyric acid), Phe12, and Val13, also contributes to the interaction. nih.gov The hydroxylation of the Asp15 residue at its β-carbon is also crucial for the selective binding, as it interacts tightly with the charged amine of the PE headgroup. researchgate.netnih.gov The substitution of even a single hydrogen atom on the ammonium nitrogen of PE with a methyl group is enough to destabilize this intricate hydrogen-bonding network. researchgate.netnih.gov

It is noteworthy that the binding of this compound to PE is largely independent of the fatty acid chain length of the PE molecule, with similar binding constants observed for PE with fatty acid chains ranging from 6 to 18 carbon atoms. nih.gov

Role in Inducing Transbilayer Lipid Movement and Membrane Reorganization

A fascinating aspect of this compound's mechanism is its ability to induce the movement of PE from the inner leaflet of the plasma membrane to the outer leaflet, a phenomenon known as transbilayer lipid movement or "flip-flop". agscientific.comsigmaaldrich.comtoku-e.comebi.ac.uknih.gov Since PE typically resides in the inner layer of the plasma membrane, this translocation is a critical step for this compound to access its target and exert its effects. wikipedia.orgsigmaaldrich.comebi.ac.uk This induced movement of PE to the cell surface effectively promotes this compound's own binding to the cell. ebi.ac.uk

Cellular and Subcellular Effects

The binding of this compound to PE and the subsequent membrane reorganization trigger a series of downstream effects that ultimately lead to cell death.

Impact on Membrane Permeabilization and Disruption

A primary consequence of this compound's interaction with PE is the permeabilization and disruption of the cell membrane. wikipedia.orgrsc.orgebi.ac.uknih.gov The formation of the this compound-PE complex alters the physical organization of the lipids, leading to an increase in membrane permeability. nih.gov This allows for the efflux of small molecules, such as glucose and umbelliferyl phosphate (B84403), from the cell, while larger molecules like sucrose (B13894) are only slightly permeable, and inulin (B196767) cannot be released. nih.gov This selective permeability suggests that this compound induces the formation of pores or channels of a specific size. The binding of this compound to PE-containing membranes is a key event that leads to this membrane damage. nih.gov While this compound causes membrane disruption, the closely related peptide duramycin (B1576892) induces membrane permeabilization. rsc.org

Indirect Inhibition of Phospholipase A2 Activity

This compound is a potent indirect inhibitor of phospholipase A2 (PLA2). agscientific.comtoku-e.comconicet.gov.ar This inhibition is not due to a direct interaction with the enzyme itself, but rather by sequestering its substrate, phosphatidylethanolamine. agscientific.comtoku-e.comconicet.gov.ar By binding to PE with high specificity, this compound makes the phospholipid unavailable for PLA2, thereby preventing the enzyme from catalyzing the release of arachidonic acid from the cell membrane. wikipedia.org Since arachidonic acid is a precursor for the synthesis of eicosanoids, which are involved in inflammatory processes, this indirect inhibition of PLA2 gives this compound potential anti-inflammatory properties. wikipedia.orgconicet.gov.ar

Structure-Activity Relationships Governing Mechanistic Function

The unique structural features of this compound are intrinsically linked to its biological activity. The constrained polycyclic structure, a result of post-translational modifications, is crucial for its ability to recognize and bind to its specific molecular target. acs.org

The molecule is a 19-amino acid tetracyclic peptide that contains several unusual amino acids, including erythro-β-hydroxyaspartic acid, meso-lanthionine (B1218204), threo-β-methyllanthionine, and lysinoalanine. caymanchem.comsigmaaldrich.comannualreviews.org These modifications, particularly the thioether cross-links, create a rigid, globular structure that is essential for its function. acs.orgethz.ch

The binding pocket for PE is formed by amino acid residues 7-14. wikipedia.org As mentioned earlier, the backbone carbonyls of Phe7 and Val13 are directly involved in hydrogen bonding with the PE headgroup. wikipedia.org The hydroxylation of Asp15 is also critical for this selective interaction. researchgate.netnih.gov

Importance of Specific Amino Acid Residues and Macrocyclic Architecture

The unique structure of lanthiopeptins is a direct result of post-translational modifications of a precursor peptide. wikipedia.org Serine and threonine residues are enzymatically dehydrated to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. oup.comwikipedia.org Subsequently, the thiol groups of nearby cysteine residues perform a Michael-type addition to these dehydroamino acids, forming the characteristic lanthionine (B1674491) and methyllanthionine thioether bridges. nih.govnih.govwikipedia.org This process creates a series of interlocking rings, resulting in a compact, globular, and stable macrocyclic structure. oup.comnih.gov

This constrained conformation is paramount for biological activity, as it precisely orients the amino acid side chains necessary for target recognition and binding. acs.orgnih.gov Unlike the more labile disulfide bonds found in many other peptides, the thioether linkages of lanthiopeptins confer significant stability across a broader range of biological and physical conditions. nih.gov

A prominent example, cinnamycin (B74467) (also known as this compound), demonstrates this structure-function relationship. acs.orgrsc.org It is a type-B lantibiotic characterized by a globular structure. oup.com Its mechanism of action involves specifically binding to the phospholipid phosphatidylethanolamine (PE), a key component of cell membranes. wikipedia.orgrsc.orgtoku-e.com This interaction is highly specific, with cinnamycin forming a 1:1 stoichiometric complex with PE on the membrane surface. wikipedia.orgcaymanchem.com This binding can lead to membrane disruption and reorganization. rsc.orgtoku-e.com The ability of this compound to recognize and bind to its target with high specificity and selectivity is directly endowed by the specific pattern of its thioether cross-links. acs.org

The structure of cinnamycin contains several unusual amino acids that contribute to its function, including erythro-β-hydroxyaspartic acid, mesolanthionine, threo-β-methyllanthionine, and lysinoalanine. caymanchem.com The precise arrangement of these residues within the rigid macrocyclic framework is essential for the interaction with PE. For instance, studies on related lantibiotics have shown that alterations to specific residues within conserved regions can abolish antimicrobial activity, highlighting the critical role of individual amino acids in target interaction. acs.org

| Structural Feature | Description | Functional Importance | Reference |

|---|---|---|---|

| Lanthionine (Lan) & Methyllanthionine (MeLan) Bridges | Thioether cross-links formed between (Me)Ser/Thr and Cys residues. | Create a rigid, polycyclic structure, providing high stability. Essential for defining the peptide's conformation. | nih.govoup.comnih.gov |

| Macrocyclic Architecture | A compact, globular, and conformationally constrained three-dimensional shape. | Pre-organizes the peptide for high-affinity binding to its molecular target (e.g., phosphatidylethanolamine). Crucial for biological activity. | nih.govoup.comacs.org |

| Unusual Amino Acids | Includes residues like dehydroalanine (Dha), dehydrobutyrine (Dhb), and in cinnamycin, erythro-β-hydroxyaspartic acid and lysinoalanine. | Contribute to the unique structural and functional properties, including target recognition and binding specificity. | oup.comcaymanchem.com |

| Phosphatidylethanolamine (PE) Binding Motif | Specific spatial arrangement of amino acid residues within the macrocyclic structure. | Enables highly specific, equimolar binding to PE in cell membranes, leading to membrane disruption and cellular effects. | wikipedia.orgrsc.orgcaymanchem.com |

Influence of Stereochemistry on Biological Activity

The three-dimensional structure of natural products is a critical determinant of their biological function. nih.gov In lanthiopeptins, this extends to the specific stereochemistry of the lanthionine and methyllanthionine residues. nih.govnih.gov The enzymatic processes that form these thioether bridges are highly controlled, resulting in specific stereoisomers. nih.gov

The stereochemical configuration of the α- and β-carbons within the Lan and MeLan residues has been demonstrated to be fundamentally important for the biological activities of lanthipeptides. nih.govnumberanalytics.comijpsjournal.com To date, several diastereomers of these residues have been identified in naturally occurring lanthipeptides, including (2S,3S,6R)-MeLan and (2R,3R,6R)-MeLan. nih.gov

Research has consistently shown that the native stereochemistry is essential for function. In all investigated cases where the stereochemistry of these crucial residues was intentionally altered through bioengineering, the original biological activity of the lanthipeptide was abolished. nih.govnih.gov For example, modifying the stereochemistry of the (Me)Lan residues in the lantibiotic lacticin 481 resulted in a complete loss of its bioactivity. nih.gov This underscores the stringent structural requirements for the interaction between the this compound and its molecular target. nih.gov The precise spatial arrangement of atoms, dictated by the stereochemistry, allows for optimal fitting into the binding site of the target molecule. Any deviation from this specific configuration disrupts the necessary molecular interactions, rendering the peptide inactive. numberanalytics.comijpsjournal.com

This strict dependence on stereochemistry highlights the sophisticated evolution of lanthipeptide biosynthetic pathways, which have developed enzymes that specifically generate the single, active stereoisomer required for the peptide's ecological function. nih.gov

| Stereochemical Aspect | Description | Impact on Biological Activity | Reference |

|---|---|---|---|

| (Me)Lan Residue Configuration | The specific three-dimensional arrangement of atoms at the chiral centers of lanthionine and methyllanthionine. | Dictates the precise overall conformation of the peptide, which is essential for target recognition and binding. | nih.govnih.gov |

| Engineered Stereoisomers | Lanthipeptides produced with non-native stereochemistry in their (Me)Lan bridges through genetic or chemical manipulation. | Leads to the abolishment of the original biological activity, demonstrating that the native configuration is critical for function. | nih.govnih.gov |

| Enzymatic Control | Biosynthetic enzymes (e.g., LanC, LanM) catalyze the cyclization reactions with high stereospecificity. | Ensures the production of a single, biologically active stereoisomer of the this compound. | nih.govwikipedia.org |

Biological Activities of Lanthiopeptin in Research Models

Antimicrobial Activity

Lanthiopeptin's ability to inhibit the growth of various microorganisms has been a key area of research. These studies provide insights into its spectrum of activity and potential mechanisms of action.

Spectrum of Activity against Gram-Positive and Gram-Negative Bacteria (in vitro studies)

This compound has shown notable activity against Gram-positive bacteria. rsc.orgbiomedres.us Lantibiotics, the class of peptides to which this compound belongs, are generally more effective against Gram-positive strains. nih.govnih.gov This is often attributed to the structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria. mdpi.com The outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, can act as a permeability barrier, restricting the entry of antimicrobial compounds. nih.govdovepress.com

Some studies have explored modifications of similar lantibiotics to enhance their activity against Gram-negative pathogens. nih.govnih.govnih.gov For instance, creating hybrid lanthipeptides has shown some success in expanding their antimicrobial spectrum to include Gram-negative bacteria. nih.gov While this compound itself is primarily active against Gram-positive bacteria, related compounds have demonstrated moderate activity against some Gram-negative species like Escherichia coli and Acinetobacter baumannii. frontiersin.orgfrontiersin.org

Table 1: In Vitro Antibacterial Activity of this compound and Related Compounds

| Bacterial Type | Activity Level | Specific Pathogens (Examples) | Citation |

|---|---|---|---|

| Gram-Positive | Potent | Staphylococcus aureus (including MRSA and VISA), Enterococcus faecium (vancomycin-resistant) | rsc.orgnih.govfrontiersin.orgfrontiersin.org |

| Gram-Negative | Generally Limited/Moderate | Escherichia coli, Acinetobacter baumannii | nih.govfrontiersin.orgfrontiersin.org |

| Gram-Negative | Generally Inactive | Pseudomonas aeruginosa, Klebsiella pneumoniae | frontiersin.org |

Antifungal Activity (in vitro studies)

In addition to its antibacterial properties, this compound has exhibited antifungal activity in laboratory settings. biomedres.us Research has shown that it can inhibit the growth of various yeasts and fungi. biomedres.us The broader class of lanthipeptides, to which this compound belongs, is recognized for its diverse biological activities, including antifungal effects. biomedres.usnih.gov For example, cinnamycin (B74467), a closely related lanthipeptide, has been reported to impede the proliferation of yeasts and fungi. biomedres.us

Research on Bacterial Resistance Mechanisms to this compound

The development of bacterial resistance is a critical consideration for any antimicrobial compound. Research into resistance mechanisms against lanthiopeptins provides valuable information for their potential development.

The organism that produces this compound, Streptoverticillium cinnamoneum, possesses a self-immunity mechanism to protect itself from the antibiotic it synthesizes. caymanchem.comacs.org This mechanism involves the methylation of phosphatidylethanolamine (B1630911) (PE) in its own cell membrane. nih.govacs.org This modification is thought to prevent this compound from binding to the membrane, thus conferring immunity. acs.org The methylation of PE is a significant metabolic process that consumes S-adenosylmethionine (SAM). nih.gov This process not only provides self-immunity but also plays a role in cellular metabolism. nih.gov

Antiviral Activity (e.g., against Herpes Simplex Virus in cellular models)

This compound has demonstrated antiviral activity, notably against Herpes Simplex Virus (HSV) in cellular models. caymanchem.comdoi.orgpageplace.de This activity has been observed through cytopathic effect reduction assays in Vero cells infected with HSV type 1. caymanchem.comdoi.org The antiviral properties of this compound and related peptides have spurred interest in their potential as antiviral agents. rug.nl

Mechanisms of Antiviral Action in Research Models (e.g., interference with viral entry)

The proposed mechanism of antiviral action for this compound and similar lanthipeptides involves their interaction with the viral envelope. researchgate.net These peptides are thought to bind to phosphatidylethanolamine (PE) present in the lipid envelope of viruses. rug.nlresearchgate.net This binding can interfere with the virus's ability to enter host cells, a critical step in the viral life cycle. researchgate.netmdpi.comyoutube.commdpi.com By disrupting the viral entry process, this compound can inhibit viral replication. doi.orgresearchgate.net

Other Investigated Bioactivities in Model Systems (e.g., Immunomodulatory, Anti-Biofilm)

Beyond its foundational activities, this compound (also known as Ro09-0198 or Cinnamycin) has been explored for other potential biological effects in various research models. These investigations have primarily centered on its immunomodulatory and potential anti-biofilm properties.

Research has identified this compound as a compound with immunopotentiating activities. drugbank.comresearchgate.net The mechanism for this is suggested to be linked to its specific interaction with the phospholipid phosphatidylethanolamine (PE). wikipedia.orgtoku-e.comsun.ac.za this compound is a potent, indirect inhibitor of phospholipase A2, acting by specifically binding to and sequestering PE, a key component of mammalian plasma cell membranes. toku-e.comagscientific.comagscientific.com The enzyme phospholipase A2 is critical in the inflammatory cascade because it catalyzes the release of arachidonic acid from membrane phospholipids (B1166683). wikipedia.org Arachidonic acid is a precursor for the synthesis of eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which are powerful mediators of inflammation. wikipedia.orgsun.ac.za By sequestering PE, this compound can indirectly inhibit phospholipase A2, thereby offering a potential mechanism for the regulation of inflammatory processes. wikipedia.orgsun.ac.za

The potential for this compound to act as an anti-biofilm agent is less clear in the scientific literature. While compounds with similar-sounding names, such as cinnamic acid and cinnamon extracts, have demonstrated significant anti-biofilm activity against a range of bacteria, researchgate.netnih.govnih.govcabidigitallibrary.org it is crucial to note that these are chemically distinct from the complex peptide structure of this compound. This compound is a tetracyclic peptide antibiotic produced by Streptomyces species, wikipedia.orgdoi.org whereas cinnamic acid is a simple aromatic organic compound found in plants like cinnamon. As such, research specifically detailing the anti-biofilm properties of this compound itself is not prominent.

| Bioactivity | Observed Effect in Research Models | Proposed Mechanism of Action | Supporting Evidence Source Index |

|---|---|---|---|

| Immunomodulatory | Identified as an immunopotentiating peptide; potential regulation of inflammatory processes. | Indirect inhibition of phospholipase A2 by specific sequestration of its substrate, phosphatidylethanolamine (PE), which is a precursor to inflammatory mediators. wikipedia.orgsun.ac.za | drugbank.comresearchgate.netwikipedia.orgsun.ac.za |

| Anti-Biofilm | No significant direct evidence found for this compound. Chemically distinct compounds like cinnamic acid show activity. | Not applicable based on available research for this compound. | N/A |

Implications for Membrane Biology Research (e.g., as a PE probe)

A significant application of this compound in research is its use as a highly specific molecular probe for the membrane phospholipid phosphatidylethanolamine (PE). caymanchem.comnih.gov This utility stems from its unique ability to recognize and form a stable, tight, 1:1 equimolar complex with PE on biological membranes. wikipedia.orgcaymanchem.comnih.gov

The specificity of this compound for PE is a result of its distinct molecular structure. wikipedia.org Nuclear Magnetic Resonance (NMR) studies have shown that the peptide has a well-defined binding pocket that perfectly accommodates the primary ammonium (B1175870) group of the PE headgroup. wikipedia.org This binding is stabilized by a hydrogen-bonding network. wikipedia.org The pocket is too small to fit larger phospholipid headgroups, such as that of phosphatidylcholine, which explains its high selectivity. wikipedia.org

This specific binding has made this compound an invaluable tool for studying the dynamic distribution of PE in cell membranes, a field known as membrane biology. caymanchem.comnih.gov In healthy mammalian cells, phospholipids are asymmetrically distributed across the plasma membrane bilayer, with PE predominantly located in the inner leaflet. nih.gov However, during key cellular events like apoptosis (programmed cell death) and cytokinesis (cell division), this asymmetry is lost, and PE becomes exposed on the outer leaflet. nih.govmdpi.com

Researchers have leveraged this compound to track this transbilayer movement. By conjugating this compound to fluorescent markers, scientists can visualize the appearance and location of PE on the cell surface. nih.govnii.ac.jp For instance, studies have used fluorescently-labeled this compound (Ro09-0198) to provide direct evidence that PE, along with phosphatidylserine (B164497), is exposed on the surface of apoptotic cells, particularly on membrane blebs. nih.gov This exposure acts as a signal for phagocytic cells to engulf the dying cell. nih.gov Similarly, it has been used to demonstrate the redistribution of PE to the cleavage furrow of dividing cells. mdpi.com This application has been vital in understanding the membrane dynamics of various processes, including osteoclast fusion and sperm capacitation. nii.ac.jpoup.com

| Property / Application | Detailed Findings from Research | Significance in Membrane Biology | Supporting Evidence Source Index |

|---|---|---|---|

| Binding Specificity | Forms a high-affinity, 1:1 equimolar complex specifically with PE. wikipedia.orgnih.govnih.gov Does not bind effectively to phosphatidylcholine or other phospholipids. wikipedia.org | Allows for precise detection and tracking of PE without cross-reactivity with other abundant membrane lipids. | wikipedia.orgnih.govnih.gov |

| Mechanism of Detection | Binds to the headgroup of PE when it is exposed on the outer leaflet of the plasma membrane. Can be conjugated to fluorescent tags for visualization. nih.gov | Enables real-time monitoring of PE translocation, providing insights into the loss of membrane asymmetry. | nih.govnii.ac.jp |

| Use in Apoptosis Research | Used to detect and confirm the exposure of PE on the surface of apoptotic cells, often correlating with phosphatidylserine exposure. nih.govkyoto-u.ac.jp | Provides a key tool for identifying apoptotic cells and studying the membrane changes that signal for their clearance. | nih.govmdpi.comkyoto-u.ac.jp |

| Use in Cell Division Research | Demonstrated the specific redistribution of PE to the cleavage furrow during cytokinesis. mdpi.com | Helps elucidate the role of specific lipid dynamics in the process of cell division. | mdpi.com |

Chemical Synthesis and Semi Synthesis of Lanthiopeptin and Its Analogs

Methodologies for Total Chemical Synthesis of Lanthipeptides

Total chemical synthesis provides a powerful route to lanthipeptides and their analogs, offering precise control over structure and the ability to incorporate non-proteinogenic amino acids or modifications not accessible through natural biosynthesis. rsc.orgnih.govresearchgate.netnih.govnih.gov The complexity arises primarily from the formation of the characteristic lanthionine (B1674491) and methyllanthionine bridges with defined stereochemistry. nih.govresearchgate.net

Fragment Condensation Strategies

Fragment condensation is a strategy employed in the total synthesis of complex peptides, including some lanthipeptides. This approach involves synthesizing smaller peptide segments (fragments) independently and then coupling them together to form the full-length peptide chain. For lanthipeptides, this can involve synthesizing fragments containing pre-formed lanthionine or methyllanthionine rings or incorporating the residues that will later form these rings during the fragment coupling or subsequent steps. Early total synthesis efforts, such as that of nisin by the Shiba group, utilized fragment condensation alongside desulfurization to generate lanthionine bridges. researchgate.net While potentially useful for managing the synthesis of larger lanthipeptides, fragment condensation requires careful planning of coupling sites to ensure efficiency and minimize side reactions.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) has become a widely used and effective methodology for the chemical synthesis of lanthipeptides and their analogs. nih.govrsc.orgnih.govacs.org SPPS allows for the stepwise assembly of the peptide chain on a solid support, simplifying purification steps. The successful application of SPPS to lanthipeptide synthesis relies heavily on the availability and use of orthogonally protected amino acid building blocks, particularly for lanthionine and methyllanthionine. nih.govrsc.orgnih.govresearchgate.net Fmoc-SPPS is a common strategy, where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which can be selectively removed during each coupling cycle. rsc.orgresearchgate.net This allows for the incorporation of protected cysteine, serine, and threonine residues that will later be involved in lanthionine and methyllanthionine formation. Several lanthipeptides, including lactocin S, lacticin 3147, lacticin 481, and analogues of epilancin 15X and cytolysin (B1578295), have been successfully synthesized using Fmoc-SPPS. rsc.orgresearchgate.netresearchgate.net

Stereocontrolled Introduction of Lanthionine and Methyllanthionine Bridges

A critical aspect of lanthipeptide synthesis is the stereocontrolled formation of the lanthionine and methyllanthionine thioether bridges. These bridges are typically formed by an intramolecular Michael-type addition of a cysteine thiol to a dehydroalanine (B155165) (Dha) or dehydrobutyrine (Dhb) residue, which are generated by dehydration of serine and threonine residues, respectively. acs.orgnih.govnih.govnih.gov Achieving the correct stereochemistry at the newly formed α-carbon is crucial for the biological activity of lanthipeptides. nih.govresearchgate.net

Several strategies have been developed for the stereocontrolled introduction of these bridges in chemical synthesis:

Orthogonally Protected Bis-amino Acid Building Blocks: This approach involves synthesizing pre-formed lanthionine and methyllanthionine residues with orthogonal protecting groups on the amino, carboxyl, and thiol (or thioether precursor) functionalities. nih.govrsc.orgnih.govresearchgate.netresearchgate.net These protected building blocks can then be incorporated into the peptide chain during SPPS, ensuring the correct stereochemistry of the thioether bridge from the outset. nih.govnih.govresearchgate.net The use of orthogonally protected variants allows for selective deprotection and cyclization at the appropriate steps of the synthesis. researchgate.netresearchgate.net

Michael Addition Strategies: Lanthionine bridges can also be formed on the peptide chain via intramolecular Michael addition reactions. This often involves generating a dehydroalanine or dehydrobutyrine residue in situ on the peptide and then facilitating the reaction with a cysteine residue. researchgate.netresearchgate.netuliege.be Controlling the stereochemistry in this approach can be more challenging and may require careful optimization of reaction conditions, protecting groups, and potentially the use of chiral catalysts or auxiliaries. uliege.be Some methods utilize selectively deprotected cysteine residues to control the regioselectivity of bridge formation with in situ generated dehydroamino acids. researchgate.net

Cyclic Sulfamidate Strategy: Nucleophilic ring opening of cyclic sulfamidates derived from amino acids is another strategy for synthesizing lanthionine derivatives with control over regio-, chemo-, and stereoselectivity. nih.govacs.org This approach has been applied to the synthesis of cyclic lanthionine-containing peptides, including analogues of cytolysin S. nih.govacs.org

Detailed research findings highlight the importance of the stereochemical configuration of (Me)Lan residues for the biological activities of lanthipeptides. nih.govresearchgate.net The development of synthetic routes to orthogonally protected lanthionine and β-methyllanthionine with defined stereochemistries has been a significant advancement in enabling the SPPS of complex lanthipeptides. rsc.orgnih.govresearchgate.net

Semi-Synthetic Approaches utilizing Engineered Biosynthetic Pathways

Semi-synthetic approaches combine the power of biological systems for peptide production and initial modification with chemical synthesis or modification steps. This can be particularly advantageous for lanthipeptides, which are ribosomally synthesized and undergo extensive post-translational modifications in nature. acs.orgmdpi.comnih.gov Engineered biosynthetic pathways can produce linear or partially modified precursor peptides, which can then be subjected to chemical modifications or cyclization reactions to yield the desired lanthipeptide or analog. portlandpress.comgoogle.comacs.orgoup.comtandfonline.com

Design and Synthesis of Lanthiopeptin Analogs for Research

The design and synthesis of this compound (Cinnamycin) analogs are crucial for understanding structure-activity relationships, improving biological activity, and developing potential therapeutic applications. wikipedia.orgekb.egnih.govrsc.orgresearchgate.netacs.orgresearchgate.netacs.orgtandfonline.comrsc.org Both total chemical synthesis and semi-synthetic approaches are employed in the creation of these analogs.

Chemical synthesis, particularly SPPS with orthogonally protected lanthionine and methyllanthionine building blocks, allows for precise modifications at specific amino acid positions and the introduction of non-natural amino acids or chemical moieties. nih.govrsc.orgnih.gov This enables systematic exploration of how changes in the peptide sequence or the lanthipeptide core structure impact its properties. For instance, N-terminal truncated analogs of tikitericin, another lanthipeptide, were prepared by chemical synthesis to evaluate the contribution of different rings to antibacterial activity. rsc.org

Semi-synthetic and chemoenzymatic strategies offer complementary routes for analog generation, especially for introducing diversity based on the natural biosynthetic machinery. researchgate.netportlandpress.comacs.orgoup.comtandfonline.com Engineered biosynthetic pathways can be manipulated to produce precursor peptides with mutations or to incorporate modified amino acid substrates, leading to the formation of novel lanthipeptide variants. researchgate.netportlandpress.comacs.org The combination of engineered enzymes with synthetic peptides containing nonproteinogenic amino acids has successfully yielded lanthipeptide analogs with improved properties. researchgate.netnih.gov

Research findings on lanthipeptide analogs have demonstrated the impact of modifications on biological activity. For example, studies on lacticin 481 analogs containing nonproteinogenic amino acids showed improved antimicrobial activity compared to the parent compound. researchgate.netnih.gov Similarly, the synthesis and evaluation of diastereomers of lanthipeptides like cytolysin have highlighted the importance of lanthionine stereochemistry for biological activity. nih.govresearchgate.net The synthesis of fluorescent lanthipeptide analogs, such as those of cytolysin S, has also been reported, facilitating research into their interactions and mechanisms. nih.govacs.org The ongoing research in designing and synthesizing this compound and other lanthipeptide analogs continues to expand the understanding of these complex molecules and their potential applications.

Exploration of Non-Native Lanthionine Stereochemistry

Lanthionine and methyllanthionine residues in natural lanthipeptides typically possess specific stereochemical configurations that are installed enzymatically during biosynthesis. acs.orgnih.govbiorxiv.org The stereochemistry of these thioether bridges is critical for the biological activity of lanthipeptides. nih.govbiorxiv.org

Research involving the chemical synthesis of lanthipeptide analogs with non-native lanthionine stereochemistry has demonstrated the importance of these configurations. For instance, studies on lacticin 481, another lantibiotic, revealed that altering the stereochemistry of its lanthionine and methyllanthionine cross-links abolished antibacterial activity. nih.govbiorxiv.org This highlights that the precise three-dimensional arrangement conferred by the native stereochemistry is essential for proper interaction with biological targets. While naturally occurring lanthipeptides primarily feature (2S,6R)-lanthionine and (2S,3S,6R)-methyllanthionine, the discovery of lanthipeptides with alternative stereochemistries has prompted investigations into their significance. acs.orgnih.govbiorxiv.org

Lipidation Strategies for Altered Activity Profiles

Lipidation, the covalent attachment of lipid chains to peptides, is a strategy used to modify the physicochemical properties and biological activity of peptides. For lanthipeptides and their analogs, lipidation can influence factors such as membrane interaction, solubility, and stability, potentially leading to altered activity profiles. While specific detailed research on the lipidation of this compound itself is not extensively documented in the provided context, the concept of lipidated lanthipeptides exists within the broader class of lipolanthines. rsc.org These lipolanthines, such as microvionin, have shown potent antibacterial activity, suggesting that lipidation can be a viable strategy for enhancing the activity of lanthipeptide scaffolds. rsc.org Applying lipidation strategies to this compound or its analogs could be explored to modulate its binding to phosphatidylethanolamine (B1630911) or influence its interaction with viral or bacterial membranes, potentially impacting its antiviral or antibacterial properties.

Rational Design Based on Structure-Activity Relationships

Rational design of this compound analogs is guided by understanding the relationship between its chemical structure and its biological activity (Structure-Activity Relationship - SAR). fiveable.meresearchgate.netashp.org SAR studies aim to identify which parts of the molecule are crucial for its function and how modifications to these parts affect activity. fiveable.meresearchgate.netashp.org

For lanthipeptides like this compound, key structural features influencing activity include the pattern and stereochemistry of lanthionine and methyllanthionine rings, the presence of dehydroamino acids, and other post-translational modifications like lysinoalanine and N-terminal methylation. acs.orgacs.orgresearchgate.netbiorxiv.org Rational design involves making targeted modifications to these features based on existing SAR data or predictions to create analogs with desired properties, such as improved potency, altered target specificity, or enhanced stability. nih.govashp.org

Advanced Analytical and Structural Characterization Techniques in Lanthiopeptin Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamic behavior of biomolecules in solution. For lanthipeptides like lanthiopeptin, NMR is invaluable in elucidating their complex conformational landscape, which is influenced by the unique thioether rings and dehydroamino acids. nih.gov

Mass Spectrometry for Structural Elucidation and Biosynthetic Intermediates

Mass Spectrometry (MS) plays a critical role in the structural characterization of this compound and the identification of intermediates generated during its biosynthesis. Due to its high sensitivity and ability to provide accurate mass measurements, MS is essential for verifying the molecular formula and post-translational modifications of lanthipeptides. researchgate.netnih.gov

Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), often coupled with tandem MS (MS/MS), allow for the fragmentation of this compound ions. Analysis of the resulting fragment ions provides information about the amino acid sequence, the location of the lanthionine (B1674491) and methyllanthionine rings, and the presence of other modifications. nih.gov Genome-guided MS analysis has been used to elucidate the structure of novel lantibiotics, revealing their molecular mass, chemical formula, and primary sequence. researchgate.net This approach can be applied to this compound to confirm its predicted structure based on genetic information.

Moreover, MS is crucial for tracking and identifying the various intermediates that arise during the complex enzymatic process of lanthipeptide biosynthesis. By analyzing samples from different stages of the biosynthetic pathway using techniques like LC-MS, researchers can identify transient intermediates, providing insights into the order and specificity of the enzymatic reactions involved in dehydration and cyclization. biorxiv.org Tandem mass spectrometry, particularly using techniques like electron capture dissociation (ECD), can be effective in sequencing lanthipeptides and assigning ring patterns by cleaving within the thioether cross-links. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy for Enzyme-Substrate Complexes and Target Interactions

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques for obtaining high-resolution three-dimensional structures of biological macromolecules, including enzymes involved in this compound biosynthesis and its potential cellular targets.

X-ray crystallography requires the formation of well-ordered crystals of the molecule or complex of interest. By diffracting X-rays off these crystals, a detailed electron density map can be generated, from which the atomic structure is built. This technique has been instrumental in revealing the structures of various enzymes and their complexes with substrates or inhibitors, providing insights into catalytic mechanisms and binding interfaces. nih.govnih.govsci-hub.se While obtaining crystals of lanthipeptides themselves can be challenging, X-ray crystallography is highly valuable for determining the structures of the enzymes responsible for lanthipeptide maturation, such as dehydratases and cyclases, potentially in complex with precursor peptides or substrate analogs. acs.org For example, X-ray crystallography was used to establish the stereochemistry of labyrinthopeptin A2, a labionin-containing peptide. acs.org

Future Research Directions and Translational Perspectives Non Clinical

Unexplored Biological Targets and Mechanisms of Action

While the primary mechanism of action for many lanthipeptides involves binding to Lipid II, a crucial component of bacterial cell wall synthesis, there is growing evidence of other biological targets and functions. frontiersin.org The diverse structures and bioactivities of lanthipeptins suggest that their modes of action are not limited to this single pathway. nih.govnih.gov For instance, some lanthipeptides are known to interact with phosphatidylethanolamine (B1630911), a key component of cell membranes and viral envelopes. frontiersin.org The antiviral lanthipeptin, labyrinthopeptin A1, demonstrates this by binding to phosphatidylethanolamines in the viral envelope, leading to viral lysis. frontiersin.org

Future research is poised to uncover a wider array of molecular targets. The structural complexity of lanthipeptins, conferred by their characteristic thioether rings, allows for high specificity and selectivity in target recognition. nih.govacs.org This structural rigidity is crucial for their biological activity. frontiersin.org The discovery of new lanthipeptins with unique structural modifications, such as the chlorination of a tryptophan residue and dihydroxylation of a proline residue in microbisporicin, hints at the potential for novel biological activities and targets. acs.org

Genome mining efforts have revealed a vast number of lanthipeptide biosynthetic gene clusters (BGCs), many of which are silent under laboratory conditions. frontiersin.orgnih.gov These untapped genetic reservoirs likely encode for lanthipeptins with activities beyond antimicrobial, including antifungal, antiviral, morphogenetic, and antinociceptive functions. nih.govfrontiersin.org For example, the recently discovered colwesins A–C from a marine metagenome exhibit anti-inflammatory activity and possess a novel ring topology. acs.org The exploration of these silent BGCs and the characterization of their products will be crucial in identifying new biological targets and understanding the full therapeutic potential of lanthiopeptins. frontiersin.orgasm.org

Strategies for Overcoming Resistance Mechanisms in Model Systems

Although the development of resistance to lanthipeptides is relatively low compared to conventional antibiotics, it is not nonexistent. nih.gov Bacteria can develop resistance through various mechanisms, including alterations in cell wall composition, changes to the cell membrane, and the formation of biofilms. nih.gov Understanding these resistance mechanisms in model systems is critical for developing strategies to overcome them.

One key resistance mechanism involves the modification of the lanthipeptide's target. However, since a primary target like Lipid II is essential for bacterial survival, it is less prone to mutations that would confer resistance. frontiersin.org A more common resistance strategy involves the production of immunity proteins by the producing organism itself, which protect it from its own lanthipeptide. doi.org In some cases, resistance can be transferred to other bacteria. researchgate.net For instance, some non-producing strains of Lactococcus lactis encode a protease, NSR, that cleaves and inactivates nisin. acs.org This system has also been identified in pathogenic bacteria like Streptococcus agalactiae. acs.org

Strategies to combat resistance are being actively explored. One approach is the engineering of lanthipeptides to create variants with enhanced activity or the ability to evade resistance mechanisms. nih.gov This can involve altering the peptide's structure to improve its binding affinity or stability. nih.gov Another strategy is the use of lanthipeptides in combination with other antimicrobial agents, which can have a synergistic effect and reduce the likelihood of resistance developing. asm.org

Furthermore, the discovery of novel lanthipeptides through genome mining may provide new compounds that are effective against resistant strains. mdpi.com The diversification of lanthipeptide structures through synthetic biology and chemoenzymatic modifications also holds promise for creating new-to-nature peptides that can overcome existing resistance mechanisms. nih.gov

Advancements in Production Yields through Metabolic Engineering and Synthetic Biology

A significant hurdle in the widespread application of lanthiopeptins is their often low production yields from native sources. core.ac.uk Metabolic engineering and synthetic biology offer powerful tools to address this challenge by optimizing production hosts and pathways. nih.govcore.ac.uk

Heterologous expression systems, particularly in well-characterized hosts like Escherichia coli and Lactococcus lactis, are a cornerstone of this effort. core.ac.uktandfonline.comacs.org These systems allow for the production of lanthipeptides independent of the complexities of their native producers, which can be difficult to cultivate. core.ac.uk For instance, a GFP-fusion system in E. coli has been successfully used to produce functional class I lanthipeptides like nisin and Pep5. core.ac.uk Similarly, L. lactis has been engineered for the production of various lanthipeptides. acs.org

Several strategies are employed to enhance production yields in these heterologous hosts:

Codon Optimization: Adapting the gene sequence of the lanthipeptin and its biosynthetic enzymes to the codon usage of the expression host can significantly improve protein expression levels. acs.org

Promoter Engineering: Utilizing strong, inducible promoters allows for precise control over the timing and level of gene expression, maximizing product yield while minimizing metabolic burden on the host. acs.org

Pathway Engineering: Overexpression of key biosynthetic enzymes, such as the dehydratases (LanB-like) and cyclases (LanC-like), can increase the efficiency of the post-translational modifications required for lanthipeptin maturation. acs.org

Cell-Free Protein Synthesis (CFPS): This approach offers a powerful alternative to in-cell production, eliminating issues of cellular toxicity and the need for transport and immunity proteins. mdpi.com CFPS systems have been successfully used for the small-scale production of lanthipeptides, facilitating rapid screening and characterization. mdpi.comnih.gov

These advancements are not only increasing the supply of known lanthiopeptins but also enabling the production and characterization of novel compounds discovered through genome mining. asm.orgtandfonline.com

Development of Novel Lanthipeptide-Based Research Tools and Probes

The unique structural and binding properties of lanthipeptides make them excellent candidates for development into sophisticated research tools and probes. nih.gov Their high stability, specificity, and affinity for particular molecular targets are key attributes being exploited in this area. nih.gov

A prominent example is the use of duramycin (B1576892) and cinnamycin (B74467) as molecular probes for detecting phosphatidylethanolamine (PE). nih.gov These lanthipeptins bind with high affinity and specificity to PE, a phospholipid found in cell membranes. Their N-terminal primary amines allow for covalent labeling with reporter molecules, such as fluorophores or radioisotopes, without compromising their binding activity. nih.gov For instance, Technetium-99m (99mTc)-labeled duramycin has shown promise as an in vivo imaging agent. nih.gov

Bio-orthogonal chemistry is another powerful approach being used to create novel lanthipeptide-based tools. rug.nlnih.gov This involves introducing a unique chemical handle into the lanthipeptide structure that can be selectively modified with a probe. rug.nl For example, a method for the selective alkylation of methionine residues in nisin using water-soluble metalloporphyrins and diazoacetates has been developed. nih.govd-nb.info This creates stable sulfonium (B1226848) ions that can be further functionalized, expanding the chemical toolbox for modifying lanthipeptides. nih.govd-nb.info

The development of such probes allows for the detailed study of biological processes in their native environments. rug.nl By tagging lanthipeptides with fluorescent labels, researchers can visualize the distribution and dynamics of their molecular targets within cells and tissues. nih.gov These tools are invaluable for elucidating the mechanisms of action of lanthipeptides and for broader applications in cell biology and diagnostics.

Computational Approaches and Genome Mining for Novel Lanthipeptin Analogs

The explosion of microbial genomic data has created a vast and largely untapped reservoir of novel natural products, including lanthipeptins. frontiersin.orgmdpi.com Computational approaches and genome mining have become indispensable tools for systematically exploring this data and identifying new lanthipeptin biosynthetic gene clusters (BGCs). frontiersin.orgnih.gov

Several bioinformatics tools have been developed specifically for this purpose:

antiSMASH: This widely used platform predicts BGCs for various secondary metabolites, including lanthipeptides, within a given genome sequence. frontiersin.orgnih.gov

BAGEL: This tool is dedicated to the discovery of bacteriocins and other ribosomally synthesized and post-translationally modified peptides (RiPPs). nih.gov

RiPPMiner: This resource can predict the chemical structures of RiPPs, including the complex cross-linking patterns of lanthipeptides, based on the gene sequence. oup.com

RODEO: This "bait-based" approach identifies RiPP BGCs by searching for homologs of known RiPP modifying enzymes. plos.org

decRiPPter: This machine learning-based algorithm combines a Support Vector Machine (SVM) to identify precursor peptides with pan-genomic analyses to locate them within accessory genome regions, enabling the discovery of entirely new RiPP classes. plos.org

These computational tools have successfully identified thousands of putative lanthipeptide BGCs. frontiersin.org For example, a search of the RefSeq database using the conserved LanC domain identified over 8,000 potential lanthipeptide BGCs across different classes. frontiersin.org

Once a putative BGC is identified, several challenges remain. Many of these clusters are "silent," meaning they are not expressed under standard laboratory conditions. nih.gov Furthermore, the small size and variability of the precursor peptide genes (often designated lanA) can make them difficult to annotate correctly. frontiersin.org To overcome these hurdles, researchers are developing innovative strategies. For instance, combining genome mining with heterologous expression in a suitable host allows for the production and characterization of the novel lanthipeptide. tandfonline.com A recent study used this approach to identify and produce a new lanthipeptide, amyA3, from Bacillus amyloliquefaciens. tandfonline.com

Q & A

Basic: What experimental approaches are recommended for elucidating the biosynthesis pathway of Lanthiopeptin?

Methodological Answer:

To investigate the biosynthesis pathway, researchers should employ a combination of genomic mining (identifying biosynthetic gene clusters via tools like antiSMASH), gene knockout studies (CRISPR/Cas9 to disrupt candidate genes), and heterologous expression in model hosts (e.g., E. coli or Streptomyces strains). Metabolite profiling via LC-MS/MS can track intermediate compounds, while RNA sequencing under varying culture conditions helps identify regulatory elements .

Key Considerations:

- Validate gene function through complementation assays.

- Compare wild-type and mutant strains to confirm pathway steps.

- Use isotopic labeling (e.g., ¹³C) to trace precursor incorporation .

Advanced: How can researchers resolve contradictions in reported bioactivity data of this compound across different experimental models?

Methodological Answer:

Contradictions often arise from variations in experimental design, such as differences in dosage protocols , cell line specificity , or assay conditions . To address this:

Conduct systematic reviews to aggregate existing data and identify confounding variables (e.g., pH, temperature, solvent effects) .

Perform cross-model comparative assays using standardized protocols (e.g., identical MIC thresholds in antimicrobial tests).

Apply multivariate statistical analysis (e.g., PCA) to isolate factors influencing bioactivity .

Example Data Contradiction Analysis:

| Study | Model System | Bioactivity (IC₅₀) | pH | Solvent |

|---|---|---|---|---|

| A | Murine | 2.1 µM | 7.4 | DMSO |

| B | Human | 15.7 µM | 6.8 | Ethanol |

| Hypothesis: Solvent polarity and pH alter compound stability, affecting results. |

Basic: What are the key structural features of this compound critical for its mechanism of action?

Methodological Answer:

Structural analysis should integrate NMR spectroscopy (for stereochemistry), X-ray crystallography (3D conformation), and alanine scanning mutagenesis (to identify functional residues). Computational tools like molecular docking can predict binding interfaces with target proteins (e.g., bacterial cell wall precursors) .

Key Steps:

- Purify this compound to >95% homogeneity for accurate structural determination.

- Compare wild-type and modified analogs in bioassays to validate structure-activity relationships .

Advanced: What strategies optimize heterologous expression of this compound to improve yield without compromising post-translational modifications?

Methodological Answer:

Optimization requires addressing host compatibility and post-translational machinery :

Promoter Engineering : Use inducible promoters (e.g., tipA) to control expression timing and reduce toxicity .

Chaperone Co-expression : Co-express folding chaperones (e.g., GroEL/GroES) to enhance correct lanthionine bridge formation.

Codon Optimization : Tailor gene sequences to host tRNA abundance for efficient translation .

Yield vs. Modification Trade-off:

| Strategy | Yield Increase | Modification Fidelity |

|---|---|---|

| Strong Constitutive Promoter | 300% | Low (misbridging) |

| Inducible Promoter + Chaperones | 150% | High |

| Reference: |

Basic: How should stability studies of this compound under physiological conditions be designed?

Methodological Answer:

Design accelerated stability assays by exposing this compound to:

- pH gradients (2.0–8.0) to simulate gastrointestinal and systemic environments.

- Temperature cycles (4°C to 37°C) mimicking storage and in vivo conditions.

Analyze degradation products via HPLC-DAD and HRMS , and correlate stability with bioactivity retention .

Critical Parameters:

- Use buffered solutions to isolate pH effects.

- Include protease-rich matrices (e.g., serum) to assess enzymatic degradation .

Advanced: How can multi-omics approaches elucidate the ecological role of this compound-producing organisms in their native habitats?

Methodological Answer:

Integrate metagenomics (to map microbial community interactions), transcriptomics (to identify stress-induced biosynthetic activation), and metabolomics (to correlate compound production with environmental cues). Spatial mapping via imaging mass spectrometry can localize this compound production in biofilms or soil matrices .

Framework:

Sample native habitats across seasons to capture ecological variability.

Cross-reference omics data with abiotic factors (e.g., nutrient availability, pH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.